Cas no 69175-42-4 (2,4(1H,3H)-Pyrimidinedione,1-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-arabinofuranosyl]-5-propyl-)

2,4(1H,3H)-Pyrimidinedione,1-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-arabinofuranosyl]-5-propyl- structure
69175-42-4 structure
Product Name:2,4(1H,3H)-Pyrimidinedione,1-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-arabinofuranosyl]-5-propyl-
CAS-nummer:69175-42-4
MF:C12H21N2O15P3
MW:526.220826864243
CID:516997
PubChem ID:189739
Update Time:2025-04-19

2,4(1H,3H)-Pyrimidinedione,1-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-arabinofuranosyl]-5-propyl- Chemische en fysische eigenschappen

Naam en identificatie

    • 2,4(1H,3H)-Pyrimidinedione,1-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-arabinofuranosyl]-5-propyl-
    • 1-beta-arabinofuranosyl-5-propyluracil-5'-triphosphate
    • benzyl(triphenyl)phosphanium,cadmium(2+),tetrachloride
    • 1-.BETA.-ARABINOFURANOSYL-5-PROPYLURACIL-5'-TRIPHOSPHATE
    • Ara-putp
    • DTXSID30988882
    • [[(2R,3S,4S,5R)-5-(2,4-dioxo-5-propylpyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
    • 4UIC6LBU3R
    • 2,4(1H,3H)-Pyrimidinedione, 1-(5-O-(hydroxy((hydroxy(phosphonooxy)phosphinyl)oxy)phosphinyl)-beta-D-arabinofuranosyl)-5-propyl-
    • UNII-4UIC6LBU3R
    • 2,4(1H,3H)-PYRIMIDINEDIONE, 1-(5-O-(HYDROXY((HYDROXY(PHOSPHONOOXY)PHOSPHINYL)OXY)PHOSPHINYL)-.BETA.-D-ARABINOFURANOSYL)-5-PROPYL-
    • ARA-5-PROPYL-UTP
    • 4-Hydroxy-1-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-5-propylpyrimidin-2(1H)-one
    • 1-(5-O-(HYDROXY((HYDROXY(PHOSPHONOOXY)PHOSPHINYL)OXY)PHOSPHINYL)-.BETA.-D-ARABINOFURANOSYL)-5-PROPYL-2,4(1H,3H)-PYRIMIDINEDIONE
    • 69175-42-4
    • Inchi: 1S/C12H21N2O15P3/c1-2-3-6-4-14(12(18)13-10(6)17)11-9(16)8(15)7(27-11)5-26-31(22,23)29-32(24,25)28-30(19,20)21/h4,7-9,11,15-16H,2-3,5H2,1H3,(H,22,23)(H,24,25)(H,13,17,18)(H2,19,20,21)/t7-,8-,9+,11-/m1/s1
    • InChI-sleutel: HYFYJOKOKOXGIZ-SDNRWEOFSA-N
    • LACHT: P(=O)(O)(OP(=O)(O)OP(=O)(O)O)OC[C@@H]1[C@H]([C@@H]([C@H](N2C(NC(C(CCC)=C2)=O)=O)O1)O)O

Berekende eigenschappen

  • Exacte massa: 526.015
  • Monoisotopische massa: 526.015
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 7
  • Aantal waterstofbondacceptatoren: 15
  • Zware atoomtelling: 32
  • Aantal draaibare bindingen: 10
  • Complexiteit: 917
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 4
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -4.8
  • Topologisch pooloppervlak: 259Ų

Experimentele eigenschappen

  • Dichtheid: 1.866
  • Brekindex: 1.605
  • PSA: 27.18000
  • LogboekP: -1.62510

2,4(1H,3H)-Pyrimidinedione,1-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-arabinofuranosyl]-5-propyl- Gerelateerde literatuur

Aanbevolen leveranciers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Nanjing Jubai Biopharm
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing Jubai Biopharm
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
烟台朗裕新材料科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Cuiyuan Biotechnology Co.,Ltd